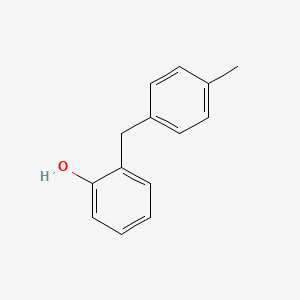

2-(4-Methylbenzyl)phenol

Vue d'ensemble

Description

2-(4-Methylbenzyl)phenol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

2-(4-Methylbenzyl)phenol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives and related compounds through chemical reactions such as Friedel-Crafts acylation and nitration.

Case Study: Synthesis of 4-tert-butyl-2-(α-methylbenzyl)phenol

A novel method for synthesizing 4-tert-butyl-2-(α-methylbenzyl)phenol has been developed using strong phosphoric acid and acid anhydrides as catalysts. This method allows for high purity and yield without the need for solvents, making it environmentally friendly and cost-effective for industrial applications .

Extraction and Separation Processes

The compound has shown significant potential in the extraction and separation of valuable elements from brine solutions.

Case Study: Rubidium Extraction

Recent studies have demonstrated that 4-tert-butyl-2-(α-methylbenzyl)phenol can selectively extract rubidium from potassium-rich brine solutions. The extraction efficiency can exceed 76%, with a separation coefficient of over 26, indicating its effectiveness as a high-selectivity extractant . This application is particularly relevant given the increasing demand for rubidium in various technological applications.

Antifungal Activity

Research has investigated the antifungal properties of phenolic compounds, including this compound.

Case Study: Antifungal Studies

In vitro studies have illustrated that phenolic compounds exhibit significant antifungal activity against various pathogens. For instance, molecular docking studies revealed that certain phenolic derivatives effectively inhibit fungal ATP synthase enzymes, suggesting their potential use in developing eco-friendly antifungal treatments .

Thermal Stabilization

Hindered phenols like this compound are employed as thermal stabilizers in polymer chemistry.

Case Study: Maleic Anhydride Stabilization

Experiments have shown that incorporating hindered phenolic stabilizers during the thermal processing of maleic anhydride significantly enhances the stability and purity of the resulting products. The presence of these stabilizers leads to cleaner reaction products compared to processes without them .

Safety Assessments

The safety profile of this compound has been evaluated in various contexts, including its potential effects on human health and environmental safety.

Safety Evaluation Findings

Studies indicate that this compound does not exhibit genotoxicity or significant reproductive toxicity, supporting its safe use in consumer products . The assessments provide a comprehensive overview of its safety parameters, which are crucial for regulatory compliance.

Propriétés

Numéro CAS |

56502-38-6 |

|---|---|

Formule moléculaire |

C14H14O |

Poids moléculaire |

198.26 g/mol |

Nom IUPAC |

2-[(4-methylphenyl)methyl]phenol |

InChI |

InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h2-9,15H,10H2,1H3 |

Clé InChI |

TVGZELAGISCEBS-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)CC2=CC=CC=C2O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.